3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole
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Overview
Description
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure with two indole units connected via an ethenyl bridge, and it includes a chlorine atom and several alkyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to produce indoles.
Larock Indole Synthesis: This approach involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium or other transition metal catalysts in the Larock synthesis can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce reduced indole derivatives .
Scientific Research Applications
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole has various scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects . The chlorine atom and alkyl groups may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simpler structure.
5-Chloroindole: Similar structure with a chlorine atom at the 5-position.
3,3-Dimethylindole: Features two methyl groups at the 3-position.
Uniqueness
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole is unique due to its dual indole structure connected by an ethenyl bridge, along with the presence of a chlorine atom and multiple alkyl groups. These structural features contribute to its distinct chemical and biological properties .
Properties
CAS No. |
90162-48-4 |
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Molecular Formula |
C24H25ClN2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
5-chloro-2-[2-(1,2-diethylindol-3-yl)ethenyl]-3,3-dimethylindole |
InChI |
InChI=1S/C24H25ClN2/c1-5-21-18(17-9-7-8-10-22(17)27(21)6-2)12-14-23-24(3,4)19-15-16(25)11-13-20(19)26-23/h7-15H,5-6H2,1-4H3 |
InChI Key |
NSPSWXQUDZSVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1CC)C=CC3=NC4=C(C3(C)C)C=C(C=C4)Cl |
Origin of Product |
United States |
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